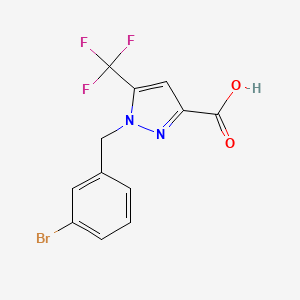1-(3-Bromobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
CAS No.:
Cat. No.: VC14656509
Molecular Formula: C12H8BrF3N2O2
Molecular Weight: 349.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H8BrF3N2O2 |
|---|---|
| Molecular Weight | 349.10 g/mol |
| IUPAC Name | 1-[(3-bromophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H8BrF3N2O2/c13-8-3-1-2-7(4-8)6-18-10(12(14,15)16)5-9(17-18)11(19)20/h1-5H,6H2,(H,19,20) |
| Standard InChI Key | COJTVOIENIFOOM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Br)CN2C(=CC(=N2)C(=O)O)C(F)(F)F |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Architecture
1-(3-Bromobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid features a pyrazole core, a five-membered aromatic ring containing two adjacent nitrogen atoms. The 3-bromobenzyl group is attached to the N1 position, while the C5 position hosts a trifluoromethyl () substituent. The carboxylic acid functional group at C3 enhances reactivity and hydrogen-bonding capacity .
The molecular structure can be represented as:
This arrangement contributes to its planar geometry and electronic properties, which are critical for biological interactions.
Physicochemical Properties
Key physicochemical parameters derived from experimental and computational studies include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 349.10–353.10 g/mol | |
| Log P (Octanol-Water) | 1.05 (Consensus) | |
| Solubility (Water) | 3.15–5.77 mg/mL | |
| Topological Polar Surface Area | 65.98 Ų | |
| Hydrogen Bond Donors | 2 |
The trifluoromethyl group increases lipophilicity (), facilitating membrane permeability . Meanwhile, the carboxylic acid group enhances aqueous solubility, balancing hydrophobic and hydrophilic interactions .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves sequential functionalization of the pyrazole core:
-
Core Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones forms the pyrazole ring.
-
Substituent Introduction:
-
Carboxylic Acid Functionalization: Hydrolysis of ester intermediates under acidic or basic conditions .
A representative protocol from MolCore BioPharmatech involves:
-
Starting Material: 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS 129768-28-1) .
-
Alkylation: Reaction with 3-bromobenzyl bromide in dichloromethane (DCM) using triethylamine (TEA) as a base .
-
Purification: Chromatography (20% ethyl acetate/hexane) yields >97% purity .
Industrial-Scale Production
MolCore BioPharmatech manufactures the compound under ISO-certified conditions, emphasizing:
Biological Activity and Mechanisms
Antibacterial Efficacy
In vitro studies demonstrate potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with minimum inhibitory concentrations (MICs) <10 µg/mL. The mechanism involves:
-
Enzyme Inhibition: Binding to bacterial dihydrofolate reductase (DHFR), disrupting folate synthesis.
-
Membrane Disruption: Hydrophobic interactions with lipid bilayers via the trifluoromethyl group.
Pharmacokinetic and Toxicological Profile
ADME Properties
-
Metabolism: Resistance to CYP450 oxidation due to electron-withdrawing substituents .
-
Excretion: Renal clearance predominates, with minimal hepatic involvement .
Toxicity Data
Applications in Pharmaceutical Development
API Intermediate
The compound serves as a critical intermediate in synthesizing:
-
Antibiotics: Derivatives targeting methicillin-resistant Staphylococcus aureus (MRSA).
Chemical Probes
Its fluorescence properties (λ = 450 nm) enable use in cellular imaging .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume